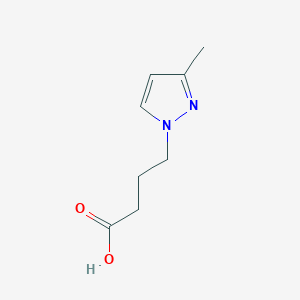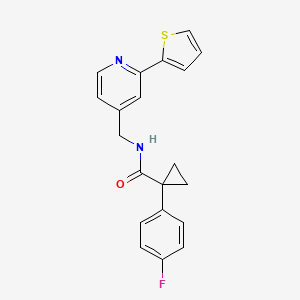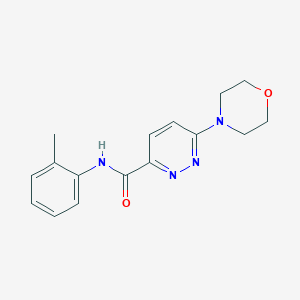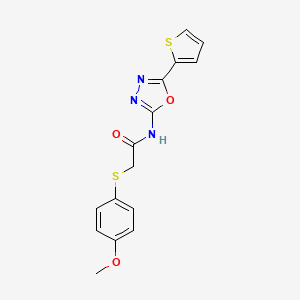![molecular formula C11H12N2O B2929604 2-cyano-N-[(3-methylphenyl)methyl]acetamide CAS No. 64488-11-5](/img/structure/B2929604.png)
2-cyano-N-[(3-methylphenyl)methyl]acetamide
Descripción general
Descripción
2-cyano-N-[(3-methylphenyl)methyl]acetamide is an organic compound with a molecular weight of 188.23 . It is also known by its IUPAC name, 2-cyano-N-(3-methylbenzyl)acetamide .
Synthesis Analysis
The synthesis of this compound can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O/c1-9-3-2-4-10(7-9)8-13-11(14)5-6-12/h2-4,7H,5,8H2,1H3,(H,13,14) . This code provides a standard way to encode the molecular structure using text, which can be helpful for searching and identifying the compound in databases.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, cyanoacetamides in general are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 110-112 degrees Celsius .Aplicaciones Científicas De Investigación
Photoreactions and Anti-Cancer Applications
One study focused on the photoreactions of similar compounds, exploring their behavior under different conditions and their implications for anti-cancer drug development. For example, the comparison of photoreactions of flutamide, a compound with a somewhat similar structure, in different solvents highlights the importance of understanding these processes for drug stability and efficacy (Watanabe, Fukuyoshi, & Oda, 2015).
Chemical Synthesis and Enzyme Catalysis
Research into the chemoselective acetylation of 2-aminophenol using immobilized lipase for producing N-(2-hydroxyphenyl)acetamide, an intermediate in synthesizing antimalarial drugs, showcases the relevance of enzyme catalysis in creating medically valuable compounds. This approach emphasizes the potential for developing efficient synthesis routes for related acetamide compounds (Magadum & Yadav, 2018).
Anticancer Activity of Derivatives
A study on the synthesis, biological evaluation, and molecular docking of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives demonstrates their significant inhibitory activity against cancer cell lines. This research highlights the potential for derivatives of the core compound to serve as effective anticancer agents, with specific derivatives showing superior activity compared to standard treatments (Konidena et al., 2018).
Heterocyclic Synthesis
The utilization of similar compounds as synthons in heterocyclic synthesis is well-documented. For instance, 2-cyano-N-(4-sulfamoylphenyl) acetamide has been used as a building block for creating polyfunctionalized heterocyclic compounds, indicating a pathway for synthesizing diverse molecules with potential biological activities (Gouda, 2014).
Antitumor and Heterocyclic Derivatives
Research into novel syntheses and antitumor evaluations of polyfunctionally substituted heterocyclic compounds derived from related acetamides underscores the importance of these compounds in developing new cancer treatments. This area of study showcases the broad applicability of such compounds in medicinal chemistry and drug development (Shams et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propiedades
IUPAC Name |
2-cyano-N-[(3-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-3-2-4-10(7-9)8-13-11(14)5-6-12/h2-4,7H,5,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWHQZSHUPEDRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-Methylpyrazin-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2929521.png)
![N~1~-(4-chlorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2929522.png)
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2929524.png)


![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide](/img/structure/B2929529.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2929530.png)
![3-(3,4-Dimethylphenyl)-8-(2-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2929531.png)

![N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide](/img/structure/B2929537.png)
![2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide](/img/structure/B2929540.png)
![Ethyl 1-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperidine-3-carboxylate hydrochloride](/img/structure/B2929541.png)

![N-(3-methoxybenzyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2929544.png)
